1,3-dimethyl-3,8-dihydroimidazo[4,5-g][1,4]benzothiazine-2,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-3,8-dihydroimidazo[4,5-g][1,4]benzothiazine-2,7(1H,6H)-dione is a complex heterocyclic compound that features both imidazole and benzothiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-3,8-dihydroimidazo[4,5-g][1,4]benzothiazine-2,7(1H,6H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the formation of the benzothiazine ring. Key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Formation of the Benzothiazine Ring: This involves the cyclization of 2-aminothiophenol with a suitable diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-3,8-dihydroimidazo[4,5-g][1,4]benzothiazine-2,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-dimethyl-3,8-dihydroimidazo[4,5-g][1,4]benzothiazine-2,7(1H,6H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-imidazolidinone: Similar in structure but lacks the benzothiazine ring.
Benzothiazine derivatives: Share the benzothiazine ring but differ in the imidazole substitution.
Uniqueness
1,3-dimethyl-3,8-dihydroimidazo[4,5-g][1,4]benzothiazine-2,7(1H,6H)-dione is unique due to its combined imidazole and benzothiazine rings, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C11H11N3O2S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1,3-dimethyl-8H-imidazo[4,5-g][1,4]benzothiazine-2,7-dione |
InChI |
InChI=1S/C11H11N3O2S/c1-13-7-3-6-9(17-5-10(15)12-6)4-8(7)14(2)11(13)16/h3-4H,5H2,1-2H3,(H,12,15) |
InChI Key |
KCPAAQIAIJQXBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C3C(=C2)NC(=O)CS3)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.